molecular formula C25H25N3O3S2 B2705369 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide CAS No. 1252818-35-1

2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide

Cat. No.: B2705369
CAS No.: 1252818-35-1
M. Wt: 479.61
InChI Key: ZJUZSWVRLXSESN-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 3-methoxyphenylmethyl group and at position 2 with a sulfanyl-linked acetamide moiety terminating in a 3-phenylpropyl chain. The molecular formula is C₂₆H₂₅N₃O₃S₂, with a molecular weight of 519.67 g/mol. The thienopyrimidinone scaffold is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications. The 3-methoxyphenyl group enhances solubility via methoxy’s polar contribution, while the phenylpropyl chain may improve lipophilicity and membrane permeability .

Properties

IUPAC Name

2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-31-20-11-5-9-19(15-20)16-28-24(30)23-21(12-14-32-23)27-25(28)33-17-22(29)26-13-6-10-18-7-3-2-4-8-18/h2-5,7-9,11-12,14-15H,6,10,13,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUZSWVRLXSESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidin-2-yl core, the introduction of the methoxybenzyl group, and the attachment of the phenylpropylacetamide moiety. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thioethers.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies to investigate specific biological pathways or targets.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and reported activities of the target compound and its analogues:

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Reported Activities Key References
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(3-Methoxyphenyl)methyl; 2-sulfanylacetamide-N-(3-phenylpropyl) C₂₆H₂₅N₃O₃S₂ 519.67 Inferred kinase/antibacterial potential
N-(3-Chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidin-4-one 3-(2-Methylpropyl); 2-sulfanylacetamide-N-(3-chloro-4-methoxyphenyl) C₂₀H₂₁ClN₃O₃S₂ 466.43 Antimicrobial (structural inference)
2-((3-Benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one 3-Benzyl; 2-sulfanylacetamide-N-(3-methoxyphenyl) C₂₂H₁₉N₃O₃S₂ 437.53 Not explicitly reported
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone 2,4-Dichlorophenyl; acetamide-N-(pyrazolyl) C₁₉H₁₇Cl₂N₃O₂ 402.27 Ligand for coordination chemistry
N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide Acetamide-propanamide hybrid Diphenylpropyl; methyl C₁₈H₁₉NO₂ 281.35 Biological/pharmacological potential

Key Structural and Pharmacological Differences

Core Heterocycle: The target compound’s thienopyrimidinone core (vs. pyrazolone or simple acetamide scaffolds) offers enhanced π-π stacking and hydrogen-bonding capabilities, critical for enzyme/receptor binding . Thienopyrimidinones are associated with kinase inhibition (e.g., EGFR, VEGFR) due to their ATP-mimetic structure .

Substituent Effects: 3-Methoxyphenyl vs. N-(3-Phenylpropyl) vs. Shorter Chains: The elongated phenylpropyl chain in the target compound may increase membrane permeability and prolong metabolic stability compared to shorter alkyl/aryl chains in analogues .

Sulfanyl Linker :

  • The sulfanyl (-S-) bridge in the target compound and –11 derivatives enhances conformational flexibility and redox stability compared to ether or methylene linkers in other acetamides .

The target compound’s bulkier substituents may modulate specificity toward Gram-positive vs. Gram-negative bacteria. Thienopyrimidinones with sulfanyl-acetamide side chains (–11) are hypothesized to target bacterial dihydrofolate reductase (DHFR) or viral proteases .

Research Findings and Inferences

  • Solubility & Bioavailability : The target compound’s methoxy and phenylpropyl groups balance hydrophilicity and lipophilicity, suggesting favorable ADME profiles compared to more polar (e.g., ) or rigid (e.g., ) analogues .
  • Thermodynamic Stability : The sulfanyl linker and planar acetamide group (as in ) may contribute to stable dimerization via N–H···O hydrogen bonding, enhancing crystallinity and shelf life .

Biological Activity

The compound 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be broken down into distinct functional groups:

  • Thieno[3,2-d]pyrimidine core : Known for various biological activities.
  • Methoxyphenyl and phenylpropyl substituents : These groups may influence the compound's pharmacokinetic properties and biological interactions.

The biological activity of this compound is likely attributed to its ability to:

  • Inhibit specific enzymes : The thieno[3,2-d]pyrimidine framework is known to interact with various enzyme targets, potentially leading to inhibition of cancer cell proliferation.
  • Modulate receptor activity : The compound may bind to specific receptors, altering signaling pathways involved in cell growth and apoptosis.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • A study found that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell lines such as MCF7 (breast cancer) and K562 (leukemia) with IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
Thieno derivativeMCF75.0
Thieno derivativeK5624.5

Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes involved in metabolic processes:

  • Carbonic Anhydrase Inhibition : Similar compounds have shown effectiveness in inhibiting human carbonic anhydrase IX and XII, which are implicated in tumorigenesis .

Case Studies

  • Study on Antitumor Activity : A recent investigation screened a library of compounds for their ability to inhibit tumor growth in multicellular spheroids. The results indicated that the thieno[3,2-d]pyrimidine derivatives exhibited promising anticancer effects through apoptosis induction in cancer cells .
  • Enzymatic Activity Assessment : Another study focused on various thieno derivatives demonstrated their potential as selective inhibitors against specific enzymes, highlighting their therapeutic relevance in treating diseases associated with dysregulated enzyme activity .

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